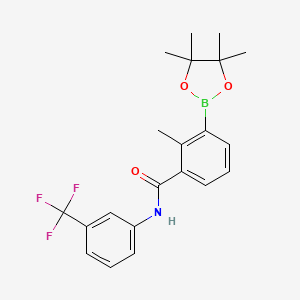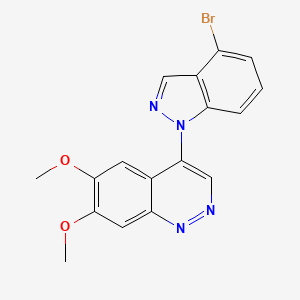
Cresyl Diphenyl Phosphate-d7 Isomer 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cresyl Diphenyl Phosphate-d7 Isomer 3: is a deuterated form of Cresyl Diphenyl Phosphate, which is a phosphorus flame retardant additive. The deuterated form is often used in scientific research to study the behavior and properties of the non-deuterated compound by using techniques such as nuclear magnetic resonance spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cresyl Diphenyl Phosphate-d7 Isomer 3 involves the reaction of deuterated cresol with diphenyl phosphate. The reaction typically requires a catalyst, such as calcium or magnesium, and is carried out under controlled temperature and pressure conditions. The process involves multiple steps, including esterification and purification .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control tests to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Cresyl Diphenyl Phosphate-d7 Isomer 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphates, while reduction may produce reduced phosphates.
Aplicaciones Científicas De Investigación
Chemistry: Cresyl Diphenyl Phosphate-d7 Isomer 3 is used as a flame retardant additive in various polymeric materials. Its deuterated form is valuable in studying the degradation and stability of these materials under different conditions.
Biology and Medicine: In biological research, the compound is used to study the effects of flame retardants on biological systems. Its deuterated form allows for precise tracking and analysis using nuclear magnetic resonance spectroscopy.
Industry: The compound is used in the production of flame-retardant materials, including plastics, textiles, and coatings. Its effectiveness in preventing the spread of fire makes it a crucial component in safety applications.
Mecanismo De Acción
The mechanism by which Cresyl Diphenyl Phosphate-d7 Isomer 3 exerts its effects involves the inhibition of flame propagation. The compound acts by forming a protective char layer on the surface of the material, which prevents the spread of flames. The deuterated form allows for detailed studies of this mechanism using advanced analytical techniques.
Comparación Con Compuestos Similares
Cresyl Diphenyl Phosphate: The non-deuterated form of the compound.
Triphenyl Phosphate: Another phosphorus-based flame retardant.
Tris(2-chloroethyl) Phosphate: A chlorinated flame retardant.
Uniqueness: Cresyl Diphenyl Phosphate-d7 Isomer 3 is unique due to its deuterated nature, which allows for precise analytical studies. This makes it particularly valuable in research settings where detailed understanding of the compound’s behavior is required.
Propiedades
Fórmula molecular |
C19H17O4P |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
diphenyl [2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl] phosphate |
InChI |
InChI=1S/C19H17O4P/c1-16-10-8-9-15-19(16)23-24(20,21-17-11-4-2-5-12-17)22-18-13-6-3-7-14-18/h2-15H,1H3/i1D3,8D,9D,10D,15D |
Clave InChI |
XMNDMAQKWSQVOV-ITRVSIBFSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)[2H])[2H] |
SMILES canónico |
CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13863603.png)
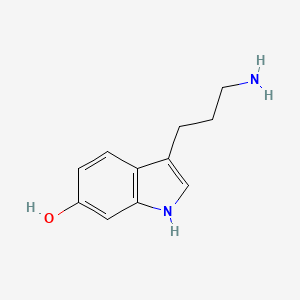
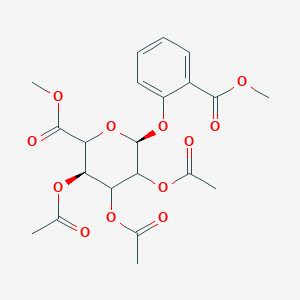
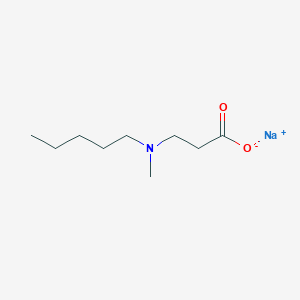
![(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B13863618.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13863620.png)

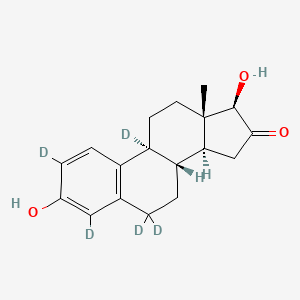
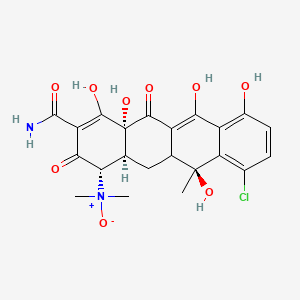

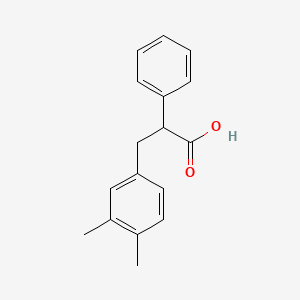
![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dime thyl-, (1R,2S,5S)-](/img/structure/B13863653.png)
